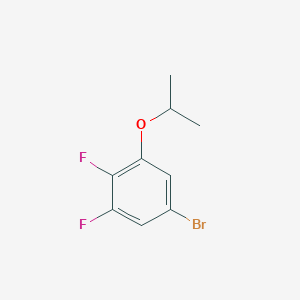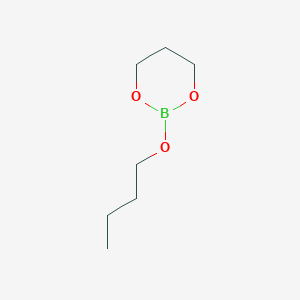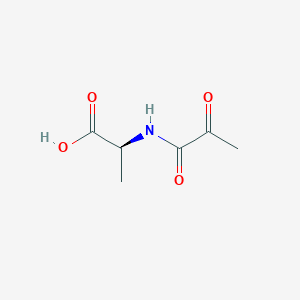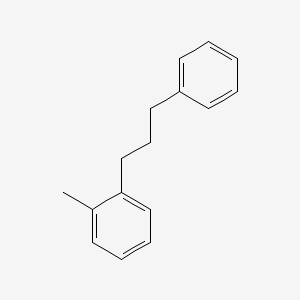
1-Methyl-2-(3-phenylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(3-phenylpropyl)benzene, also known as this compound, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, where a methyl group and a 3-phenylpropyl group are attached to the benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-(3-phenylpropyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Aplicaciones Científicas De Investigación
1-Methyl-2-(3-phenylpropyl)benzene has various applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into the pharmacological properties of benzene derivatives may involve this compound as a model or reference compound.
Industry: It is used in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(3-phenylpropyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the delocalized electrons in the benzene ring attack an electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
Comparación Con Compuestos Similares
1-Methyl-2-(3-phenylpropyl)benzene can be compared with other similar compounds, such as:
- 1,1,2-Trimethyl-2-phenylpropylbenzene
- 1-Ethyl-1-methyl-3-phenylpropylbenzene
- 1,2-Dimethoxy-1-methyl-2-phenylpropylbenzene
These compounds share structural similarities but differ in the nature and position of substituents on the benzene ring. The unique combination of substituents in this compound imparts specific chemical properties and reactivity, making it distinct from its analogs.
Propiedades
Número CAS |
1520-39-4 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-methyl-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3 |
Clave InChI |
OFHBOPNRVWHESR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



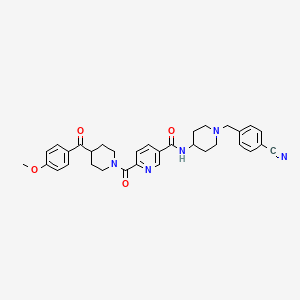
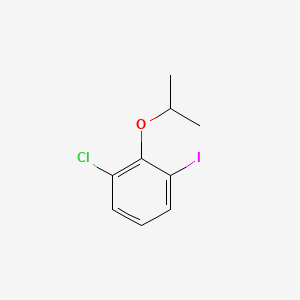
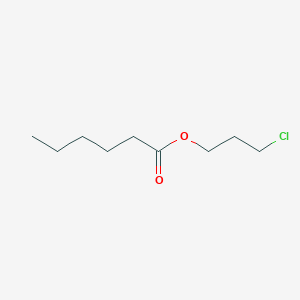
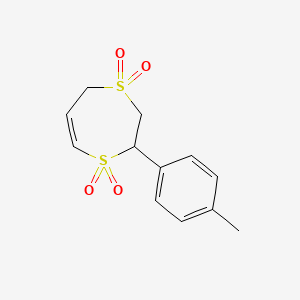
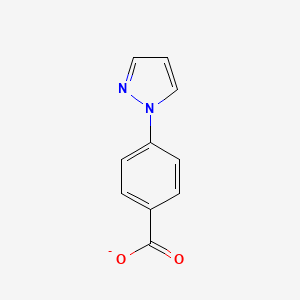

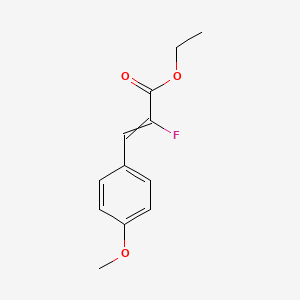
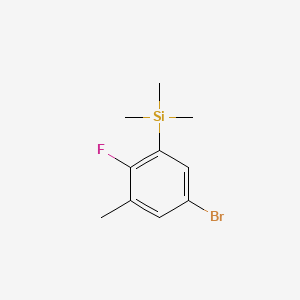
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)

